N-ethylisoquinoline-5-carboxamide
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Overview
Description
N-ethylisoquinoline-5-carboxamide is a heterocyclic organic compound that belongs to the isoquinoline family Isoquinolines are known for their aromatic properties and are widely used in various fields, including medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethylisoquinoline-5-carboxamide typically involves the reaction of isoquinoline derivatives with ethylamine and a carboxylating agent. One common method is the reaction of isoquinoline-5-carboxylic acid with ethylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. Solvent-free or green chemistry approaches, such as using ionic liquids or microwave irradiation, are also explored to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: N-ethylisoquinoline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-ethylisoquinoline-5-carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-ethylisoquinoline-5-carboxylic acid.
Reduction: N-ethylisoquinoline-5-amine.
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
N-ethylisoquinoline-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to form hydrogen bonds with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of N-ethylisoquinoline-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Isoquinoline: The parent compound, lacking the ethyl and carboxamide groups.
Quinoline: A structurally similar compound with a nitrogen atom at a different position in the ring.
N-methylisoquinoline-5-carboxamide: A similar compound with a methyl group instead of an ethyl group.
Uniqueness: The ethyl group increases its lipophilicity, potentially improving its ability to cross biological membranes, while the carboxamide group allows for specific interactions with biological targets .
Properties
IUPAC Name |
N-ethylisoquinoline-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-14-12(15)11-5-3-4-9-8-13-7-6-10(9)11/h3-8H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZMUKBCEDMIHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC2=C1C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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